4-Chlorobenzenesulfonic Acid Hydrate
Overview
Description
4-Chlorobenzenesulfonic Acid Hydrate is a chemical compound with the linear formula C6H5ClO3S.H2O . It is soluble in water and ethanol . It is used in various applications and is often used in research .
Synthesis Analysis
This compound is prepared by the sulfonation of chlorobenzene with sulfuric acid. The water formed in the reaction is removed continuously . It is also a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 . The molecular weight is 210.64 .Chemical Reactions Analysis
The compound can be hydrolyzed to chlorobenzene with steam at 190℃ . It is also used in the manufacture of 4-chloro-3-nitrobenzenesulfonic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.61 . It is a crystal in form and has a melting point of 102 °C . It is soluble in water and ethanol .Scientific Research Applications
Synthesis of Hybrid Nanostructured Materials : It has been used in the synthesis and characterization of organo-mineral hybrid nanomaterials. 4-Chlorobenzenesulfonate was intercalated between layers of zinc-aluminium layered double hydroxides (LDHs), creating a stable hybrid material with a good degree of intercalation. This was achieved by direct synthesis and ion exchange methods, focusing on the effects of solution pH and concentration (Lakraimi et al., 2006).
Influence in Gas Hydrate Formation : In the field of energy storage and gas hydrates, benzenesulfonic acid derivatives have been investigated for their influence on the crystallization process of gas hydrates. Adding benzenesulfonic acid sodium salt significantly decreases the subcooling of formation and accelerates the formation rate of gas hydrates, enhancing the performance of cool storage systems (Bi et al., 2006).
Gas Hydrates Inhibition : In the study of gas hydrate inhibitors, amino acids combined with synergistic materials have been tested for methane hydrate inhibition. This research highlights the role of such compounds in enhancing kinetic inhibition performance, demonstrating their suitability in wide process conditions (Altamash et al., 2017).
Photoregulated Release and Uptake of Pharmaceuticals : A water-soluble azobenzene-containing functional monomer, derived from benzenesulfonic acid, has been developed for the creation of photoresponsive molecularly imprinted hydrogel materials. This technology is significant in the controlled release and uptake of pharmaceuticals in aqueous media (Gong et al., 2008).
Biological Activities and Enzyme Inhibition : Synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have shown significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds also exhibited antioxidant potential, demonstrating their utility in biochemical and pharmaceutical research (Kausar et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-chlorobenzenesulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARZMZFSSKOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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